2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile
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Overview
Description
2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile is an organic compound with the molecular formula C11H7ClN2O. It is known for its unique structure, which includes a chloro and methoxy group attached to a benzene ring, and a propanedinitrile moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is refluxed in a suitable solvent like ethanol or methanol for several hours until the desired product is formed .
Chemical Reactions Analysis
2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile can be compared with similar compounds such as:
2-[(4-methoxyphenyl)methylidene]propanedinitrile: This compound lacks the chloro group, which may result in different chemical reactivity and biological activity.
3-Chloro-4-methylphenyl isocyanate: Although structurally different, this compound also contains a chloro and methoxy group attached to a benzene ring, making it a useful comparison for studying the effects of different functional groups.
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSBZPPHACAHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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